molecular formula C17H17N5O2S B5004503 5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one

5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one

Cat. No.: B5004503
M. Wt: 355.4 g/mol
InChI Key: MELFZYUDPGCEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Mechanism of Action

The mechanism of action of 5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

5-[[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-10-11(2)22(7-13-4-3-5-24-13)16-15(10)17(19-9-18-16)25-8-12-6-14(23)21-20-12/h3-6,9H,7-8H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFZYUDPGCEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=NC=N2)SCC3=CC(=O)NN3)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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